molecular formula C18H24O3 B4571139 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid

Cat. No.: B4571139
M. Wt: 288.4 g/mol
InChI Key: KATDYHPULPASCS-UHFFFAOYSA-N
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Description

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid is an organic compound with the molecular formula C18H24O3 It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to a prop-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid typically involves the following steps:

    Formation of the Nonyloxy Group: The initial step involves the preparation of the nonyloxy group, which can be achieved by reacting nonanol with an appropriate halogenating agent to form nonyl halide.

    Attachment to Phenyl Ring: The nonyl halide is then reacted with a phenol derivative to form 4-(Nonyloxy)phenol.

    Formation of Prop-2-ynoic Acid Moiety: The final step involves the coupling of 4-(Nonyloxy)phenol with propargyl bromide in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Octyloxy)phenyl]prop-2-ynoic acid
  • 3-[4-(Decyloxy)phenyl]prop-2-ynoic acid
  • 3-[4-(Hexyloxy)phenyl]prop-2-ynoic acid

Uniqueness

3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid is unique due to its specific nonyloxy group, which imparts distinct physicochemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-nonoxyphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20/h9-10,12-13H,2-8,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATDYHPULPASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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